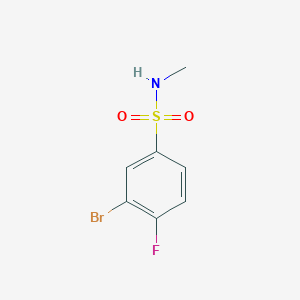

3-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide

Übersicht

Beschreibung

“3-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide” is a complex organic compound that contains a benzene ring, which is a cyclic compound with six carbon atoms and alternating single and double bonds . The molecule also contains a bromine atom (Br), a fluorine atom (F), a methyl group (CH3), and a sulfonamide group (SO2NH2) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides like this are often synthesized through the reaction of a sulfonyl chloride with an amine . The bromine and fluorine atoms could be added through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring with the bromine, fluorine, methyl, and sulfonamide groups attached . The exact structure would need to be determined through techniques like X-ray crystallography .Chemical Reactions Analysis

The bromine and fluorine atoms on the benzene ring make it susceptible to reactions with nucleophiles, through a mechanism called nucleophilic aromatic substitution . The sulfonamide group could also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group could enhance its solubility in water . The exact properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- A study discussed the synthesis of aziridines, including N-(1R,2S)-2-(bromo-3-oxo-1,3-diphenylpropyl)-4-methylbenzene sulfonamide, using a three-component reaction involving phenacyl bromide, p-toluenesulfonamide, and carboxyaldehyde. This protocol is significant for its simplicity and applicability to a variety of substituted carboxaldehydes and phenacyl bromides (Basha & Anwar, 2020).

Molecular Structure and Conformations

- Research involving gas electron diffraction and quantum chemical methods provided insights into the molecular structure and conformational properties of para-methylbenzene sulfonamide (4-MBSA) and ortho-methylbenzene sulfonamide (2-MBSA), focusing on the orientations of the S-N bond and the NH2 group in relation to the benzene plane and the S-O bonds of the SO2 group (Petrov et al., 2008).

Inhibition of Tumor-associated Isozyme IX

- A study synthesized two series of halogenated sulfonamides, including halogenosulfanilamides, and tested them as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. The research indicated that these compounds, with varying halogens (F, Cl, Br, I), could potentially be developed into potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).

Antibacterial Applications

- Sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles, synthesized via a click reaction, were evaluated for their antibacterial activity against various strains, showing significant efficacy. The study also explored the molecular docking of potent compounds in the active site of the enzyme dihydropteroate synthase, providing insights into their possible mode of action (Yadav & Kaushik, 2022).

Electronic Properties and Biological Activities

- The compound methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzene sulfonamido] methyl}-3-phenylprop-2-enoate (MFMSPE), a derivative of sulfonamide, was studied for its electronic properties and biological activities. The research involved computational approaches and molecular docking against antibacterial proteins, highlighting its potential as a bioactive agent (Vetrivelan, 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-4-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZZDFAHUYQRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

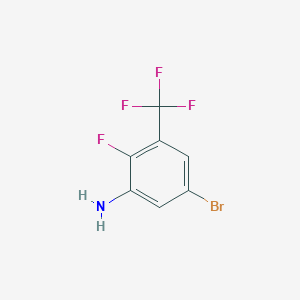

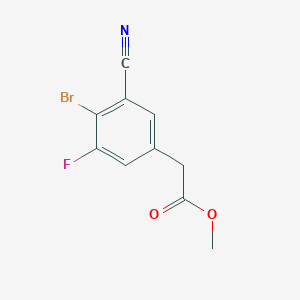

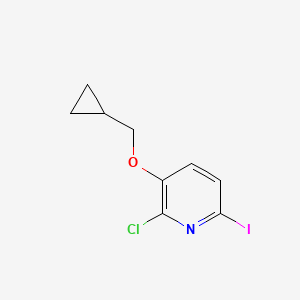

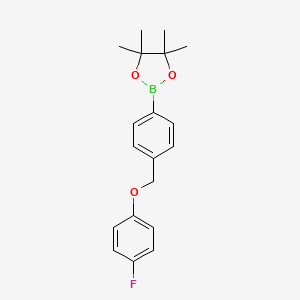

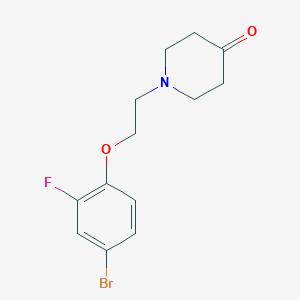

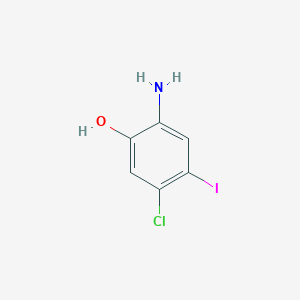

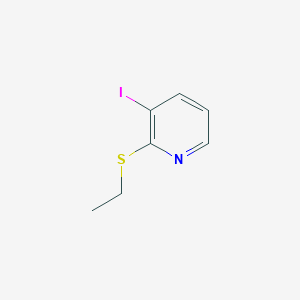

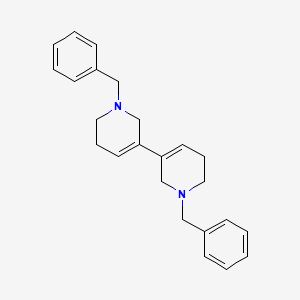

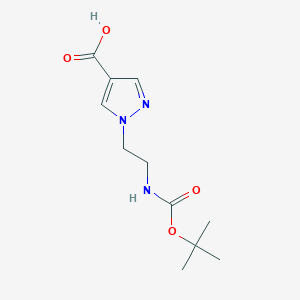

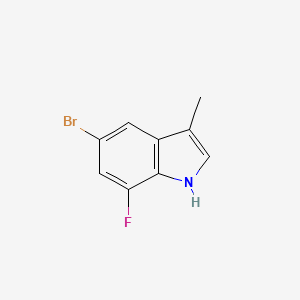

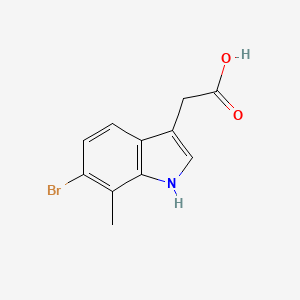

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid](/img/structure/B1449362.png)

![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate](/img/structure/B1449364.png)

![1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1449368.png)